1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde
Description
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-but-2-ynyl-2-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H16O/c1-3-4-7-11(9-12)8-5-6-10(11)2/h9-10H,5-8H2,1-2H3 |
InChI Key |
QTKOATCZFXHLJC-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1(CCCC1C)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation typically follows these key steps:
- Formation of the cyclopentane core with appropriate substitution.
- Introduction of the alkynyl side chain via coupling reactions or nucleophilic substitution.
- Oxidation to aldehyde at the 1-position.
Specific Synthetic Routes
Alkynylation of Cyclopentane Derivatives
A common approach involves alkylation of a cyclopentane derivative bearing an aldehyde precursor with a suitable alkynyl halide.
- For example, propargyl bromide or but-2-yn-1-yl bromide can be used to alkylate a cyclopentane derivative containing an active methylene or enolate site under basic conditions.
- The reaction conditions often involve heating in polar aprotic solvents (e.g., DMF) with a base such as potassium carbonate.
- The alkynylation proceeds via nucleophilic substitution to install the but-2-yn-1-yl group.
Oxidation to Aldehyde
- The aldehyde group at C1 can be introduced by oxidation of a primary alcohol intermediate.
- Common oxidizing agents include Dess–Martin periodinane , which offers mild and selective oxidation from alcohol to aldehyde without overoxidation to acids.
- Alternatively, Swern oxidation or PCC (pyridinium chlorochromate) can be employed depending on substrate sensitivity.
Use of Sonogashira Coupling
- In some synthetic routes, the alkynyl side chain is introduced via a Sonogashira coupling between a vinyl or aryl halide on the cyclopentane ring and a terminal alkyne derivative.
- This copper-free Sonogashira coupling avoids side reactions and provides good yields.
- The resulting intermediate may be further manipulated to introduce the aldehyde functionality.
Representative Synthetic Sequence (Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | Cyclopentane derivative + but-2-yn-1-yl bromide, K2CO3, DMF, 80 °C, 16 h | Alkynylated cyclopentane intermediate |
| 2 | Reduction | LiAlH4 or other reducing agent | Primary alcohol intermediate |
| 3 | Oxidation to aldehyde | Dess–Martin periodinane, room temperature | 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde |
| 4 | Purification | Column chromatography (EtOAc/hexane) | Pure target aldehyde |
Analytical Data Supporting the Preparation
- NMR Spectroscopy : Characteristic aldehyde proton at ~9-10 ppm; alkynyl protons and carbons observed in ^1H and ^13C NMR.
- IR Spectroscopy : Strong C≡C stretch near 2100-2200 cm^-1; aldehyde C=O stretch around 1720-1740 cm^-1.
- Mass Spectrometry : Molecular ion consistent with C11H14O (molecular weight ~162 g/mol).
- Yield : Reported yields for alkynylation and oxidation steps range from 70-90% depending on conditions.
Notes on Stereochemistry and Selectivity
- The methyl substitution at C2 is typically introduced early in the synthetic sequence or controlled via starting materials.
- Stereoselectivity may be influenced by the choice of base, solvent, and temperature.
- Protecting groups (e.g., silyl ethers) may be used to mask hydroxyl groups during multi-step synthesis to improve selectivity and yield.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Alkylation with propargyl/alkynyl bromide | K2CO3, DMF, 80 °C, 16 h | Straightforward, good yield | Requires careful control of substitution |
| Sonogashira coupling | Pd catalyst, CuI, Et3N, 90 °C | Efficient for complex alkynes | Requires palladium catalyst, sensitive to air/moisture |
| Oxidation to aldehyde | Dess–Martin periodinane, mild conditions | High selectivity, mild conditions | Sensitive to moisture, reagent cost |
| Reduction (if needed) | LiAlH4 or similar reducing agent | Effective for alcohol formation | Sensitive reagent, requires careful quenching |
Chemical Reactions Analysis
Types of Reactions: 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The but-2-yn-1-yl group can participate in nucleophilic substitution reactions, where the alkyne can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed:
Oxidation: 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carboxylic acid.
Reduction: 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The but-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde and its analogs:
Structural and Reactivity Analysis
- Alkyne vs. Alkene Substituents: The butynyl group in the target compound introduces a rigid, electron-deficient triple bond, favoring reactions like Huisgen cycloadditions or Sonogashira couplings. In contrast, alkenyl analogs (e.g., 1-But-3-en-2-yl-2-methylcyclopentane-1-carbaldehyde) exhibit lower reactivity due to the less polarized C=C bond .
- Thermal Stability : Alkynyl compounds generally have higher thermal stability than alkenyl derivatives due to the strength of the C≡C bond, though experimental data for the target compound are lacking .
Biological Activity
1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring, a but-2-yn-1-yl substituent, and an aldehyde functional group. Its molecular formula is , with a molecular weight of approximately 178.27 g/mol. This compound presents unique structural features that make it a candidate for various biological studies, particularly in understanding its interactions with biological macromolecules.
Chemical Structure and Properties
The compound's structure includes:
- A cyclopentane ring
- A terminal alkyne group (but-2-yn-1-yl)
- An aldehyde functional group
These features contribute to its reactivity, especially the aldehyde group, which is known to interact with nucleophilic sites in proteins.
Biological Activity Overview
While specific biological activities of 1-(But-2-yn-1-yl)-2-methylcyclopentane-1-carbaldehyde are not extensively documented, compounds with similar structures often exhibit significant biological properties. Aldehyde functionalities can modify protein functions through covalent bonding with amino acids such as cysteine and lysine, potentially influencing enzyme activity and cellular signaling pathways.
The mechanisms by which this compound may exert biological effects include:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.
- Cellular Interaction : The butynyl group may engage in hydrophobic interactions, affecting binding affinity and specificity to various cellular targets .
Case Study 1: Interaction with Proteins
A study examining the interaction of aldehyde-containing compounds with proteins highlighted the potential for 1-(But-2-yn-1-y)-2-methylcyclopentane-1-carbaldehyde to modify protein structure and function. The reactivity of the aldehyde allows for the formation of stable adducts with nucleophilic amino acids, which could lead to altered enzyme kinetics or metabolic pathways.
Case Study 2: Synthesis and Reactivity
Research on the synthesis of similar compounds has demonstrated that the unique combination of a terminal alkyne and an aldehyde group provides distinctive reactivity patterns. This suggests that 1-(But-2-yn-1-y)-2-methylcyclopentane-1-carbaldehyde could be utilized in synthetic applications aimed at exploring biochemical interactions or developing new therapeutic agents .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methylcyclopentane-1-carbaldehyde | Lacks the butyne substituent | |
| 1-(But-2-enyl)-2-methylcyclopentane-1-carbaldehyde | Contains a double bond instead of a triple bond | |
| 2-Methyl-(prop-2-yne)-cyclopentane-1-carbaldehyde | Different alkyl substituent on the cyclopentane |
The unique structural aspects of 1-(But-2-yne)-2-methylcyclopentane-1-carbaldehyde position it as a promising candidate for further exploration in biochemical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
